
2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds like piperine and piperidine itself share the piperidine ring structure but differ in their functional groups and overall structure.
Pyrimidine Derivatives: Compounds such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one share the pyrimidine ring but have different substituents and ring fusions.
Uniqueness: 2-(2,4,6-Trioxohexahydropyrimidin-5-yl)piperidine-1-carbaldehyde is unique due to its combination of a piperidine ring with a trioxohexahydropyrimidine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89216-26-2 |
|---|---|
Molekularformel |
C10H13N3O4 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-(2,4,6-trioxo-1,3-diazinan-5-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C10H13N3O4/c14-5-13-4-2-1-3-6(13)7-8(15)11-10(17)12-9(7)16/h5-7H,1-4H2,(H2,11,12,15,16,17) |
InChI-Schlüssel |
WIEFZGDZJVBBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2C(=O)NC(=O)NC2=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





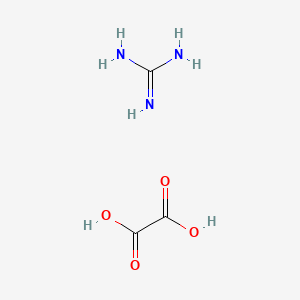
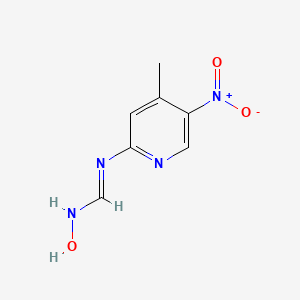
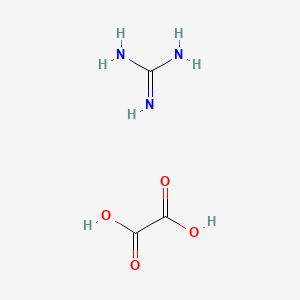
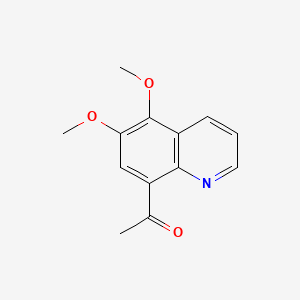
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
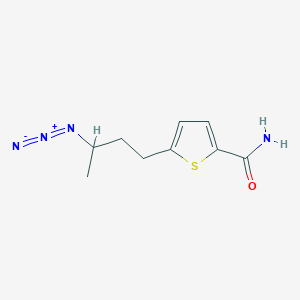
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)

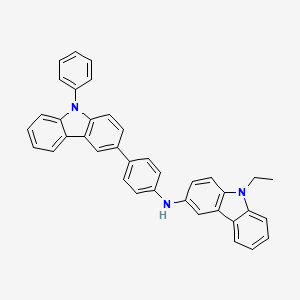

![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
